![molecular formula C42H53ClN2O4 B15337573 6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride](/img/structure/B15337573.png)
6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy7 diacid, also known as heptamethine cyanine dye, is a fluorescent dye belonging to the cyanine dye family. It is widely used in various scientific research applications due to its unique near-infrared (NIR) photophysical properties. Cy7 diacid is particularly valued for its high quantum yield, photostability, and ability to interact with biomolecules, making it an essential tool in biological imaging and diagnostics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy7 diacid typically involves the condensation of a quaternary ammonium salt with a reactive methine bridge. The process often includes the following steps:
Formation of the Quaternary Ammonium Salt: This step involves the reaction of a heterocyclic compound with an alkylating agent to form the quaternary ammonium salt.
Condensation Reaction: The quaternary ammonium salt is then reacted with a methine bridge precursor under basic conditions to form the cyanine dye.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure Cy7 diacid.
Industrial Production Methods
Industrial production of Cy7 diacid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The use of advanced analytical techniques ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cy7 diacid undergoes various chemical reactions, including:
Oxidation: Cy7 diacid can be oxidized to form different derivatives, which may exhibit altered photophysical properties.
Reduction: Reduction reactions can modify the electronic structure of Cy7 diacid, affecting its fluorescence characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols are employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various Cy7 derivatives with modified photophysical properties, which can be tailored for specific applications in imaging and diagnostics .
Wissenschaftliche Forschungsanwendungen
Cy7 diacid is extensively used in scientific research, particularly in the following fields:
Chemistry: Cy7 diacid is used as a fluorescent marker in various chemical assays and reactions.
Biology: It serves as a vital tool for imaging biological processes, including cell tracking and molecular interactions.
Medicine: Cy7 diacid is employed in diagnostic imaging, such as near-infrared fluorescence (NIRF) imaging, to detect and monitor diseases like cancer.
Industry: The dye is used in the development of advanced imaging technologies and diagnostic tools
Wirkmechanismus
Cy7 diacid exerts its effects through its ability to interact with biomolecules, such as proteins and nucleic acids. The dye binds to these molecules through intercalation or groove binding, resulting in enhanced fluorescence. This interaction allows for the visualization and quantification of biological processes. The molecular targets and pathways involved include DNA, RNA, and various proteins, making Cy7 diacid a versatile tool in molecular biology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy5 diacid: Another cyanine dye with similar properties but different absorption and emission wavelengths.
Indocyanine green: A clinically approved NIR dye used for medical imaging.
Alexa Fluor 750: A fluorescent dye with comparable NIR properties.
Uniqueness of Cy7 Diacid
Cy7 diacid stands out due to its higher quantum yield, superior photostability, and lower background fluorescence compared to other similar compounds. These properties make it particularly suitable for in vivo imaging and long-term studies .
Eigenschaften
Molekularformel |
C42H53ClN2O4 |
|---|---|
Molekulargewicht |
685.3 g/mol |
IUPAC-Name |
6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C42H52N2O4.ClH/c1-41(2)33-18-9-11-20-35(33)43(28-13-5-7-22-39(45)46)37(41)26-24-31-16-15-17-32(30-31)25-27-38-42(3,4)34-19-10-12-21-36(34)44(38)29-14-6-8-23-40(47)48;/h9-12,18-21,24-27,30H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,45,46,47,48);1H |
InChI-Schlüssel |
HQJCKKCUTLDVQL-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)CCCCCC(=O)O)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)CCCCCC(=O)O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


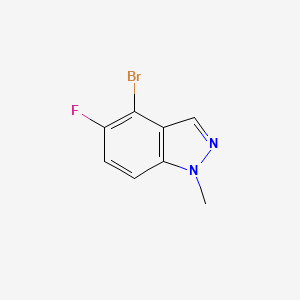
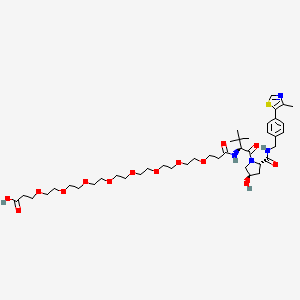
![4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol](/img/structure/B15337516.png)
![[(2R)-3-[2-[2-(ethenylsulfonylamino)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15337524.png)
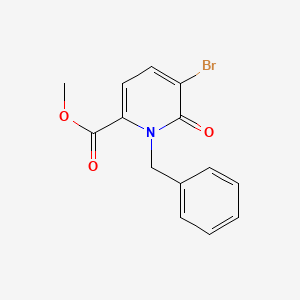
![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]sulfinyl]aniline](/img/structure/B15337536.png)
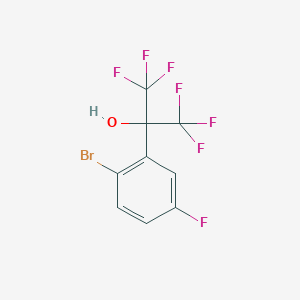
![10-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B15337560.png)

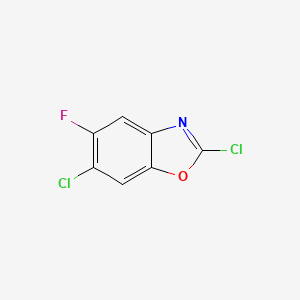
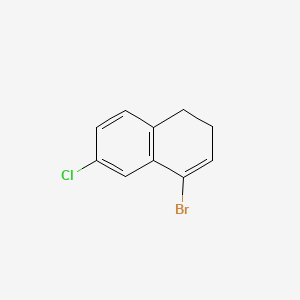

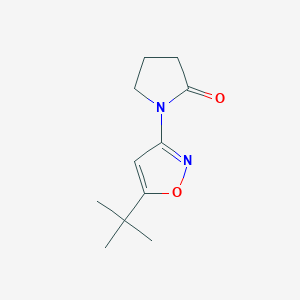
![9-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B15337591.png)
